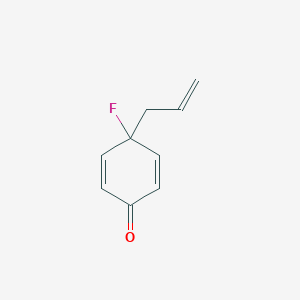

4-Allyl-4-fluorocyclohexa-2,5-dien-1-one

Description

Contextualization within Fluorinated Cyclohexadienone Chemistry

Fluorinated cyclohexadienones are a class of compounds that have garnered significant interest in synthetic organic chemistry. fluorine1.ru The introduction of fluorine atoms into the cyclohexadienone scaffold can dramatically influence the molecule's reactivity and potential applications. fluorine1.ru Polyfluorinated cyclohexadienones, for instance, are recognized for their high and diverse reactivity, stemming from the presence of multiple reactive centers within the molecule. fluorine1.ru These include mobile fluorine atoms, a 1,3-diene system, a carbonyl group, and other reactive substituents. fluorine1.ru

The synthesis of fluorinated cyclohexadienones often serves as a strategic approach to creating complex organofluoric substances. fluorine1.ru A general strategy involves the conversion of polyfluorinated phenols into the corresponding cyclohexadienones. These intermediates can then be selectively modified through nucleophilic substitution of the fluorine atoms, followed by reduction back to substituted phenols. fluorine1.ru More recent methodologies have focused on one-pot sequential cascade reactions to construct fluorinated spiro organic-chemistry.orgwikipedia.orgcyclohexadienones, highlighting the ongoing innovation in this area. acs.orgacs.org The presence of a fluorine atom at a quaternary center, as in 4-allyl-4-fluorocyclohexa-2,5-dien-1-one, is a feature that can be expected to confer specific reactivity patterns, distinguishing it from its non-fluorinated or polyfluorinated counterparts.

Structural Features and Chemical Significance of the Dienone and Allyl Moieties

The chemical behavior of this compound is dictated by the interplay of its key functional groups: the cyclohexadienone core and the allyl substituent.

The cyclohexadienone moiety is a cross-conjugated system that is known to undergo a variety of transformations. A classic reaction of 4,4-disubstituted cyclohexadienones is the dienone-phenol rearrangement, which typically occurs under acidic conditions to yield a stable 3,4-disubstituted phenol (B47542). wikipedia.org This rearrangement is a fundamental process in organic chemistry and has been utilized in the synthesis of complex natural products like steroids. wikipedia.orgyoutube.com The presence of two different substituents at the C4 position, an allyl group and a fluorine atom, raises interesting questions about the migratory aptitude and potential reaction pathways for this specific molecule.

The allyl group is a versatile functional handle in organic synthesis. Its double bond can participate in a wide array of reactions, including electrophilic additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. The stereoselective synthesis of dienes from N-allylhydrazones showcases the utility of the allyl group in constructing conjugated systems. organic-chemistry.orgnorthwestern.edu Furthermore, the allyl group itself can undergo rearrangement reactions, such as the Cope rearrangement, which might compete with or participate in the dienone-phenol rearrangement. wikipedia.org The interaction between the dienone and the allyl group in this compound could lead to unique intramolecular reactions and the formation of complex polycyclic structures.

Table 1: Key Structural Features and Their Chemical Significance

| Structural Feature | Description | Potential Reactivity |

| Cyclohexa-2,5-dien-1-one | A six-membered ring with two non-conjugated double bonds and a ketone functional group. | Dienone-phenol rearrangement, Michael additions, cycloadditions. wikipedia.orgyoutube.com |

| Allyl Group | A three-carbon unit containing a double bond (CH₂=CH-CH₂-). | Electrophilic additions, pericyclic reactions (e.g., Cope rearrangement), transition metal catalysis. organic-chemistry.orgwikipedia.org |

| Quaternary Fluorinated Carbon | A carbon atom bonded to four other atoms, one of which is fluorine. | Influences electronic properties, potential for stereoselective reactions. |

Overview of Research Trajectories in Synthesis and Reactivity of Related Compounds

Research in the area of fluorinated organic compounds is driven by their potential applications in medicinal chemistry, agrochemicals, and materials science. mdpi.com The development of new synthetic methods for introducing fluorine and fluoroalkyl groups into organic molecules is a central theme. mdpi.com For instance, the use of fluorinated alcohols as catalysts in organic synthesis is an emerging area of investigation. acs.org

The study of polyfluorinated cyclohexadienones has revealed that they are valuable intermediates for the synthesis of a wide range of polyfunctional aromatic compounds. fluorine1.ru Their reactivity has been explored in nucleophilic substitutions, photochemical reactions, and cycloadditions. fluorine1.ru The synthesis of fluorinated heterocycles, which are important in various fields, can also be achieved through cycloaddition reactions involving fluorinated dienophiles or dipolarophiles. mdpi.com

In a related vein, the chemistry of allyl-substituted quinones and their rearrangement to more electrophilic quinone methides has been investigated, particularly in the context of the bioactivation of natural products. nih.gov This highlights the potential for the allyl group to influence the electronic properties and reactivity of the entire molecule. The synthesis of various substituted allylphenols via rhodium-catalyzed reactions of diazoquinones with allylboronates further underscores the synthetic utility of the allyl moiety in this class of compounds. rsc.org

Table 2: Research Directions in the Synthesis and Reactivity of Related Compounds

| Research Area | Focus | Key Findings and Methodologies |

| Fluorinated Cyclohexadienones | Synthesis and modification of fluorinated cyclohexadienones as precursors to complex molecules. fluorine1.ru | One-pot cascade reactions, nucleophilic substitution of fluorine, cycloaddition reactions. fluorine1.ruacs.orgacs.org |

| Allyl-Substituted Aromatics | Exploration of the reactivity of the allyl group in rearrangements and functionalization. | Dienone-phenol rearrangement, Cope rearrangement, transition-metal-catalyzed cross-coupling. wikipedia.orgrsc.org |

| Fluorinated Heterocycles | Construction of fluorine-containing heterocyclic systems. | Cycloaddition reactions using fluorinated building blocks. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

4-fluoro-4-prop-2-enylcyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C9H9FO/c1-2-5-9(10)6-3-8(11)4-7-9/h2-4,6-7H,1,5H2 |

InChI Key |

PTAXYXXRMBQGKQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(C=CC(=O)C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Allyl 4 Fluorocyclohexa 2,5 Dien 1 One and Analogues

Electrophilic Fluorination Strategies

Electrophilic fluorination is a process that involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source to create a carbon-fluorine bond. wikipedia.org This approach is a key alternative to nucleophilic fluorination methods. wikipedia.org Reagents for this purpose are designed to have an electron-deficient fluorine atom, with those containing a nitrogen-fluorine (N-F) bond being the most stable, safe, and economical. wikipedia.org

The reaction of 4-alkyl-substituted phenols and their corresponding aromatic ethers with electrophilic fluorinating agents can lead to a variety of products. researchgate.net One of the major outcomes is the formation of 4-alkyl-4-fluorocyclohexa-2,5-dienone compounds. researchgate.net This occurs through an addition-elimination process where the fluorine atom adds to the ipso-carbon (the carbon atom bearing the alkyl substituent). researchgate.net

Besides the target dienone, other products can also be formed, including compounds resulting from fluorination at the ortho position (2-fluoro-4-alkyl-substituted products) and products arising from the cleavage of the 4-alkyl group followed by fluorination (4-fluoro-substituted products). researchgate.net The distribution of these products is highly dependent on the reaction conditions, the nature of the fluorinating agent, and the steric properties of the substrate. researchgate.net For instance, the size of the alkyl group at the para-position significantly influences the site of fluorination. researchgate.net

A range of electrophilic fluorinating agents have been developed and utilized for the synthesis of organofluorine compounds. wikipedia.org These reagents are typically characterized by a fluorine atom attached to a highly electronegative group, which renders the fluorine electrophilic.

Cesium fluoroxysulfate (CsSO₄F) is a potent electrophilic fluorinating agent. researchgate.netresearchgate.net It has been used in the fluorination of various aromatic compounds, including benzene (B151609) and naphthalene (B1677914) derivatives. acs.org In the context of synthesizing 4-alkyl-4-fluorocyclohexa-2,5-dienones, CFS reacts with 4-alkyl-substituted phenols to yield the desired dienone, among other products. researchgate.net For example, the fluorination of 4-methylphenol with CFS in acetonitrile (B52724) (MeCN) produces 4-fluoro-4-methylcyclohexa-2,5-dienone. researchgate.net The reaction's efficiency and product distribution can be influenced by the presence of acid catalysts. researchgate.net

Among the most widely used electrophilic fluorinating agents are N-F reagents, particularly the dication salts of N-fluoro-1,4-diazoniabicyclo[2.2.2]octane. wikipedia.orgresearchgate.net These reagents are stable, non-hygroscopic, and easy to handle solids. arkat-usa.org

Selectfluor™ (F-TEDA-BF₄, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a commercially available and versatile N-F reagent. arkat-usa.orgorganic-chemistry.orgwikipedia.org It is effective in the fluorination of activated aromatic systems, including 4-alkyl-substituted phenols, to produce 4-alkyl-4-fluorocyclohexa-2,5-dienones. researchgate.net

Accufluor™ NFTh (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is another selective fluorinating agent from this class. researchgate.netsigmaaldrich.com It has been used in comparative studies alongside Selectfluor™ and CFS for the fluorination of 4-alkyl-substituted phenols, demonstrating its utility in generating fluorinated dienones. researchgate.net

The table below summarizes the product distribution from the fluorination of 4-methylphenol with different electrophilic reagents in acetonitrile (MeCN).

| Reagent | Dienone Product Yield | Ortho-Fluorination Product Yield | Ipso-Substitution Product Yield |

| Selectfluor™ | 35% | 40% | 25% |

| Accufluor™ NFTh | 30% | 44% | 26% |

| Cesium Fluoroxysulfate | 45% | 31% | 24% |

| Data derived from a comparative study on the fluorination of 4-methylphenol. researchgate.net |

The choice of solvent, or reaction medium, plays a critical role in the outcome of electrophilic fluorination reactions, affecting both reaction rates and the selectivity of product formation. researchgate.netarkat-usa.org

Comparative studies on the fluorination of 4-alkyl-substituted phenols have shown that changing the solvent from acetonitrile (MeCN) to methanol (B129727) (MeOH) can alter the product ratios. researchgate.net The polarity of the solvent can have a profound effect on the yields of the fluorinated products. arkat-usa.org

The following table illustrates the effect of different solvents on the total yield of fluorinated products in the reaction of phenol (B47542) with Selectfluor™, both with and without an ionic liquid additive ([Bmim][OTf]).

| Solvent | Dielectric Constant | Total Yield (without IL) | Total Yield (with IL) |

| MeCN | 37.5 | 60% | 76% |

| CH₂Cl₂ | 8.9 | 24% | 58% |

| Dioxane | 2.2 | 11% | 34% |

| Data derived from a study on the promotional effect of ionic liquids. arkat-usa.org |

The formation of 4-alkyl-4-fluorocyclohexa-2,5-dienones from 4-alkyl-substituted phenols proceeds via an addition-elimination mechanism. researchgate.net The initial step is an electrophilic attack of the fluorinating agent on the aromatic ring. The precise mechanism of this initial fluorine transfer has been a subject of debate, with proposals including a direct Sₙ2 pathway and a single-electron transfer (SET) process. wikipedia.orgwikipedia.org

Theoretical studies on the fluorination of aromatic compounds with Selectfluor™ suggest that the SET mechanism is generally preferred over the Sₙ2 pathway. rsc.org In the SET mechanism, a single electron is transferred from the electron-rich aromatic substrate to the electrophilic fluorinating agent, forming a radical cation intermediate. wikipedia.orgrsc.org

Following the initial electrophilic addition of fluorine at the ipso-position, a carbocationic intermediate (a Wheland complex or σ-complex) is formed. researchgate.net The subsequent elimination of a proton from this intermediate is typically a fast step and not rate-limiting, as indicated by kinetic isotope effect studies. researchgate.net This rearomatization does not occur in the formation of the dienone; instead, the intermediate is stabilized to give the final non-aromatic product.

Utilization of Electrophilic Fluorinating Reagents:

Nucleophilic Fluorination Approaches

Nucleophilic fluorination represents a key strategy for the synthesis of 4-allyl-4-fluorocyclohexa-2,5-dien-1-one and its analogues. These methods typically involve the reaction of a phenol precursor with a nucleophilic fluorine source, often mediated by an oxidizing agent. The reaction proceeds via an ipso-fluorination mechanism, where the fluorine atom attacks the carbon atom already bearing a substituent (in this case, the allyl group), leading to the desired 4-fluoro-4-substituted cyclohexa-2,5-dienone.

Hypervalent iodine(III) reagents are widely used as mild, selective, and environmentally benign oxidants in organic synthesis. cardiff.ac.ukdovepress.com In the context of synthesizing 4-fluorocyclohexadienones, they are instrumental in mediating the oxidative fluorination of para-substituted phenols. researchgate.netarkat-usa.org The process involves the in-situ generation of a reactive fluorinating species from the hypervalent iodine compound and a fluoride (B91410) source. nih.gov

The general mechanism for the fluorination of a p-allylphenol involves the hypervalent iodine reagent oxidizing the phenol. This activation facilitates the nucleophilic attack of a fluoride ion at the para-position, leading to the formation of the this compound product. arkat-usa.org Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and (difluoroiodo)arenes are common choices for these transformations. dovepress.comnih.gov The reaction conditions are generally mild, and the use of these reagents avoids the need for more hazardous fluorinating agents. arkat-usa.org The choice of the specific hypervalent iodine reagent and reaction conditions can influence the yield and selectivity of the fluorination. researchgate.net

Table 1: Examples of Hypervalent Iodine Reagents in Fluorination

| Reagent Name | Chemical Formula | Typical Application |

|---|---|---|

| (Diacetoxyiodo)benzene (PIDA) | C₁₀H₁₁IO₄ | Oxidant in fluorination of phenols |

| Phenyliodine bis(trifluoroacetate) (PIFA) | C₁₀H₅F₆IO₄ | Oxidative cyclization and fluorination |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's Reagent) | C₁₃H₁₃IO₄S | Oxidative functionalization of phenols |

Pyridinium polyhydrogen fluoride (PPHF), commonly known as Olah's reagent, is a stable and convenient source of hydrogen fluoride. researchgate.netsigmaaldrich.com It is a liquid reagent, typically a mixture of approximately 70% hydrogen fluoride and 30% pyridine, which is less volatile and easier to handle than anhydrous hydrogen fluoride. researchgate.netsigmaaldrich.com PPHF is an effective fluorinating agent for a variety of transformations, including the fluorination of phenols to yield cyclohexadienones. researchgate.netsigmaaldrich.comfiveable.me

In the synthesis of this compound, PPHF serves as both the fluoride source and the acid catalyst. The reaction typically involves the oxidation of the corresponding p-allylphenol in the presence of PPHF. researchgate.net The oxidation can be achieved using chemical oxidants or through electrochemical methods. researchgate.net The acidic nature of PPHF facilitates the reaction, promoting the formation of the desired fluorinated dienone. This system has been successfully used for the fluorination of various para-substituted phenols, demonstrating its utility in producing fluorocyclohexadienone derivatives. researchgate.net

Table 2: Properties and Applications of PPHF

| Common Name | Composition | Key Features | Relevant Application |

|---|---|---|---|

| Olah's Reagent | ~70% HF, ~30% Pyridine | Liquid, stable, manageable HF source | Fluorination of phenols |

Derivation from Natural Precursors and Structurally Related Compounds

The synthesis of this compound can advantageously start from readily available natural precursors. Eugenol (B1671780) (4-allyl-2-methoxyphenol), the primary constituent of clove oil, is an ideal starting material. kemdikbud.go.idresearchgate.netsdfine.com The structure of eugenol already contains the key 4-allylphenol (B24904) framework. usu.ac.id

However, direct fluorination of eugenol is complicated by the presence of the methoxy (B1213986) group at the 2-position. Therefore, a common strategy involves the chemical transformation of eugenol to remove the methoxy group and generate p-allylphenol. This can be achieved through a demethylation process. Once p-allylphenol is obtained, it can be subjected to the nucleophilic fluorination methods described previously, such as those employing hypervalent iodine reagents or PPHF systems, to yield the target compound, this compound. thieme-connect.com The use of a natural and abundant precursor like eugenol provides a more sustainable and cost-effective route for the synthesis. kemdikbud.go.id

Synthetic Routes to Precursor Diazoquinones

An alternative synthetic pathway to fluorinated cyclohexadienones involves the use of diazoquinone precursors. Diazoquinones are reactive intermediates that can be generated from the corresponding aminophenols. scialert.net The synthesis of a suitable diazoquinone precursor for this compound would begin with 4-amino-4-allylcyclohexa-2,5-dien-1-one or a related aminophenol.

The key step is the diazotization of the amino group. scialert.netthieme-connect.de This is typically accomplished by treating the aminophenol with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. scialert.net This process converts the amino group into a diazonium salt. researchgate.net The resulting diazoquinone is a versatile intermediate. For the synthesis of the target compound, this diazonium salt can undergo a fluorodediazoniation reaction (a variation of the Balz-Schiemann reaction), where the diazonium group is replaced by a fluorine atom. thieme-connect.de This method offers a distinct route to the target molecule, proceeding through a different type of reactive intermediate compared to the direct fluorination of phenols. The synthesis of the necessary aminophenol precursor could potentially be derived from eugenol through nitration followed by reduction. usu.ac.idresearchgate.net

Reaction Mechanisms and Reactivity of 4 Allyl 4 Fluorocyclohexa 2,5 Dien 1 One

Mechanistic Studies of Fluorination Pathways

The formation of 4-allyl-4-fluorocyclohexa-2,5-dien-1-one from its precursor, 4-allylphenol (B24904), is a key example of dearomative fluorination. This process transforms a stable aromatic phenol (B47542) into a non-aromatic cyclohexadienone, creating a quaternary carbon center bearing both a fluorine atom and an allyl group. The mechanisms governing this transformation are intricate, involving electrophilic attack on the phenol ring.

Detailed Analysis of Addition-Elimination Processes Leading to Dienones

The conversion of a phenol to a cyclohexadienone can be conceptualized as a type of addition-elimination process. In the context of forming this compound, this involves the electrophilic addition of a fluorine cation equivalent (F⁺) to the aromatic ring, followed by the elimination of a proton from the hydroxyl group to yield the final ketone.

The reaction is initiated by an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄). The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic fluorine. This addition occurs at the C4 position (para to the hydroxyl group), which is activated by the electron-donating nature of the hydroxyl group and already bears the allyl substituent. This step disrupts the aromaticity of the ring, forming a cationic intermediate known as a Wheland intermediate or arenium ion. This intermediate is stabilized by resonance, with the positive charge delocalized across the ring and onto the oxygen atom.

Investigations of Ipso Attack and Substituent Release Mechanisms

A critical aspect of the fluorination of 4-allylphenol is the ipso attack—the electrophilic attack at the carbon atom already carrying the allyl substituent. The propensity for an electrophile to attack an ipso position is influenced by the nature of the substituent. govtpgcdatia.ac.in In this case, the allyl group remains at the C4 position, leading to the formation of a quaternary stereocenter.

The mechanism of electrophilic fluorination is a subject of ongoing research, with possibilities including a polar two-electron process (Sₙ2-type) or a single-electron transfer (SET) pathway. harvard.edu For many reactions involving Selectfluor, evidence points towards a polar mechanism where no radical intermediates are formed. nih.govnih.gov

In the context of 4-allylphenol, the electrophilic fluorine attacks the C4 ipso position. This leads to the formation of the arenium ion intermediate. A key question in such reactions is whether the original substituent is released or retained. In this specific case, the allyl group is not released. Instead, the intermediate proceeds through deprotonation of the hydroxyl group to form the final dienone product. This retention is crucial for the synthesis of the target molecule. Had the allyl group been a better leaving group under the reaction conditions, a different product would have been formed. The stability of the resulting quaternary center and the reaction kinetics favor the retention of the allyl group. Studies on related dearomatization reactions of phenols show that the process is highly para-selective, generating fluorinated cyclohexadienones efficiently. nih.govrsc.org

Radical Reaction Pathways Involving the Allyl Moiety

The allyl group of this compound provides a reactive handle for a variety of radical transformations, allowing for further functionalization of the molecule.

Metal-Hydride Hydrogen Atom Transfer (HAT) Reactions with Alkenes: Relevance to Allyl Functionalization

Metal-hydride hydrogen atom transfer (MHAT) has become a powerful strategy for the hydrofunctionalization of alkenes. acs.org This process involves the transfer of a hydrogen atom from a metal hydride complex to an alkene, generating a carbon-centered radical. This radical can then participate in further bond-forming reactions. Cobalt-based catalysts are particularly effective in these transformations. uci.eduacs.orgchemrxiv.org

In the case of this compound, the terminal double bond of the allyl group is susceptible to HAT from a cobalt-hydride species. This generates a stabilized secondary radical on the carbon adjacent to the dienone ring. The mechanism typically involves the in situ generation of a transient cobalt(III) hydride complex, which is the active species for HAT. acs.orgnih.gov This radical intermediate is then poised for subsequent reactions, such as coupling with other radical species or oxidation and trapping with nucleophiles.

| Catalyst System | Alkene Substrate Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Cobalt(II) Salen Complexes | Tertiary Allylic Alcohols | Initiates radical-polar crossover reactions. | uci.edu |

| [Co(dmgH)₂(py)Cl] / NaBH₄ | Dienes and Enynes | Selective hydrohydrazination via HAT. | acs.org |

| Cobalt(II) / PhSiH₃ | Allyl Carboxylates | Enables alkene-carboxylate transposition via 1,2-radical migration. | chemrxiv.org |

Chemoselectivity and Markovnikov Selectivity in Radical Hydrofunctionalizations

A key feature of radical hydrofunctionalization reactions is their regioselectivity, which can often be controlled to favor either the Markovnikov or anti-Markovnikov product. leah4sci.com In classical ionic additions to alkenes, Markovnikov's rule predicts that the electrophile adds to the less substituted carbon, forming the more stable carbocation intermediate. leah4sci.com

| Reaction Type | Typical Selectivity | Mechanistic Basis | Reference |

|---|---|---|---|

| Ionic Hydrohalogenation (e.g., HBr) | Markovnikov | Formation of the most stable carbocation intermediate. | leah4sci.com |

| Radical Hydrobromination (HBr, peroxides) | Anti-Markovnikov | Formation of the most stable radical intermediate. | libretexts.org |

| Metal-Hydride HAT Hydrofunctionalization | Generally Markovnikov | Formation of the most stable radical intermediate after H-atom addition. | nih.gov |

| Hydroboration-Oxidation | Anti-Markovnikov | Steric and electronic factors in the hydroboration step. | nih.gov |

Radical-Polar Crossover Mechanisms in Palladium-Catalyzed Reactions

Palladium catalysis offers powerful methods for the functionalization of unsaturated systems like the allyl group. A particularly interesting pathway is the radical-polar crossover mechanism. In such reactions, a radical intermediate generated during the catalytic cycle is converted into a polar, organometallic species, which then undergoes transformations typical of polar intermediates. beilstein-journals.orgnih.govnih.gov

For a substrate like this compound, a palladium-catalyzed reaction could be initiated by the addition of a radical to the allyl double bond. This would generate an alkyl radical, which can then be intercepted by a palladium(I) or palladium(0) species to form an organopalladium(II) intermediate. This step represents the "radical-polar crossover." This π-allyl palladium intermediate is now subject to nucleophilic attack, a classic polar reaction in palladium chemistry, leading to the introduction of a new functional group at the allylic position. acs.orgacs.org These reactions can be highly regio- and stereoselective, providing access to complex molecular architectures under mild conditions. beilstein-journals.orgacs.org

Photochemical Transformations and Rearrangements

The photochemistry of cyclohexa-2,5-dienones is a rich field characterized by various rearrangements and transformations, often proceeding through excited triplet states.

The photolysis of cyclohexa-2,5-dienones can lead to a variety of products through complex reaction pathways. One notable process is photoextrusion, where a small molecule is eliminated from the starting material upon irradiation. In a study on a related cyclohexa-2,5-dienone, photolysis resulted in an unprecedented photoextrusion process, leading to the formation of a cyclopentadienone. rsc.org This suggests that this compound could potentially undergo similar degradation pathways, possibly involving the extrusion of carbon monoxide or other small fragments, leading to rearranged carbocyclic or heterocyclic structures.

The photochemical rearrangements of 4,4-disubstituted cyclohexa-2,5-dienones, such as 4,4-diphenylcyclohexa-2,5-dien-1-one, are well-documented and often involve the formation of a bicyclo[3.1.0]hex-3-en-2-one intermediate. magadhmahilacollege.orgstackexchange.com This intermediate can then undergo further photochemical reactions. For this compound, it is plausible that irradiation would initially form a triplet excited state, which could then rearrange to a corresponding bicyclic ketone. The subsequent fate of this intermediate would be influenced by the nature of the allyl and fluoro substituents.

The photochemical reactions of many cyclic ketones, including cyclohexanones, are known to proceed through triplet biradical intermediates. researchgate.netrsc.org For instance, the Hg(6³P₁) photosensitization of cyclohexanone (B45756) leads to the formation of products via sequentially formed, vibrationally excited triplet biradicals. researchgate.netrsc.org Alpha-cleavage of the triplet excited state of the ketone is a common initial step, forming an acyl-alkyl biradical. researchgate.netrsc.org In the case of this compound, excitation to the triplet state could initiate cleavage of one of the C4-C3 or C4-C5 bonds, generating a triplet biradical. The presence of the allyl group provides a site for further intramolecular reactions within this biradical intermediate.

The study of triplet 1,4-biradicals in the photocycloaddition reactions of enones with alkenes has provided significant mechanistic insights. iupac.org These biradicals are key intermediates that determine the regiochemistry and stereochemistry of the final products. iupac.org While direct evidence for this compound is unavailable, it is reasonable to assume that its photochemical transformations would also be governed by the formation and subsequent reactions of such triplet biradical species.

Intramolecular proton transfer (IPT) is another crucial process in the photochemistry of certain molecules, particularly those with hydrogen-bonding capabilities. nih.gov In systems capable of excited-state intramolecular proton transfer (ESIPT), the reaction can occur on an ultrafast timescale. nih.gov While the structure of this compound does not possess a classic ESIPT-capable hydrogen bond donor/acceptor pair, the potential for intramolecular hydrogen abstraction by the excited carbonyl group from the allyl chain cannot be entirely ruled out, especially in the context of the Norrish type II reaction, although this is more typical for ketones with a γ-hydrogen on an alkyl chain. msu.edu

Electrochemical Reactivity

The electrochemical behavior of this compound is expected to be influenced by both the dienone core and the allyl substituent.

Electrochemical methods have been developed for the allylation of various carbonyl compounds. rsc.orgtaylorfrancis.com These reactions often involve the generation of an allylic nucleophile or radical species, which then attacks the carbonyl carbon. While these studies typically focus on the allylation of ketones, the presence of an allyl group on the dienone suggests potential for intramolecular cyclization or intermolecular coupling reactions under electrochemical conditions.

More relevant are the electrochemical pyridinylation reactions. For instance, palladium-catalyzed electrochemical allyl 4-pyridinylation has been reported, demonstrating a method for creating C-N bonds. acs.org This type of reaction proceeds via a radical-polar crossover pathway. acs.org It is conceivable that under similar electrochemical conditions, the allyl group of this compound could participate in related transformations.

| Reaction Type | Substrate Class | Key Features |

| Electrochemical Allylation | Aldehydes and Ketones | Use of allylic alcohols as allylating agents in an undivided cell. rsc.org |

| Electrochemical Prenylation | Carbonyl Compounds | Regiocontrolled prenylation using a cadmium-modified anode. taylorfrancis.com |

| Electrochemical Pyridinylation | Allylic Compounds | Palladium-catalyzed, proceeds via a radical-polar crossover pathway. acs.org |

This table summarizes findings from related systems, as direct electrochemical data for this compound is not available.

The synthesis of dienones often involves the oxidation of substituted phenols. nih.govimperial.edu This is a reverse consideration of the dienone-phenol rearrangement. youtube.comlibretexts.org Vanadium-catalyzed intramolecular coupling of tethered phenols has been shown to be an effective method for forming phenol-dienone products. nih.gov This process is believed to proceed through the sequential single-electron oxidation of the phenolic coupling partners. nih.gov

The direct oxidation of 4-allylphenol, a potential precursor to this compound (before fluorination), would likely lead to the formation of a dienone structure. The specific isomer formed would depend on the reaction conditions and the directing effects of the substituents.

| Oxidation Method | Phenol Substrate | Product Type |

| Vanadium Catalysis | Tethered Phenols | Phenol-dienone products. nih.gov |

| Electrochemical Oxidation | 4-Alkylphenols | Dienones. acs.org |

This table illustrates general oxidative pathways to dienones from phenolic precursors.

Dearomatization Reactions through Halofunctionalization

Dearomatization of phenols is a powerful strategy in organic synthesis to create complex, three-dimensional structures from simple aromatic precursors. organic-chemistry.org Halofunctionalization is one such method to achieve dearomatization. The reaction of phenols with a halogen source can lead to the formation of halocyclohexadienones.

While the target molecule contains fluorine, which is often introduced using specialized electrophilic fluorinating agents, the general principle of halofunctionalization is relevant. The reaction of a 4-allylphenol with an electrophilic fluorine source, for example, could potentially lead to the formation of this compound. The success of such a reaction would depend on the competition between electrophilic attack at the carbon bearing the allyl group versus other positions on the aromatic ring. The presence of the allyl group at the para-position makes this a plausible, though challenging, transformation.

Theoretical and Computational Studies of 4 Allyl 4 Fluorocyclohexa 2,5 Dien 1 One

Electronic Structure and Molecular Conformation Analysis

Energetic Landscape and Conformer Analysis

No published data is available regarding the energetic landscape or conformer analysis of 4-Allyl-4-fluorocyclohexa-2,5-dien-1-one. Such a study would typically involve computational methods to identify different spatial arrangements of the atoms (conformers) and their relative energies. This analysis would reveal the most stable conformations of the molecule and the energy barriers between them, which is crucial for understanding its physical and chemical behavior.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) for Transition State and Intermediate Characterization

There are no specific Density Functional Theory (DFT) studies in the public domain that characterize the transition states and intermediates for reactions involving this compound. DFT calculations are a common approach to map out the step-by-step mechanism of a chemical reaction, identifying the high-energy transition states that connect reactants, intermediates, and products.

Energetic Profiles and Reaction Coordinate Analysis

A reaction coordinate analysis, which visually represents the energy changes as a reaction progresses, has not been published for this compound. This type of analysis provides quantitative data on activation energies and reaction thermodynamics, offering insights into reaction rates and feasibility.

Simulation of Spectroscopic Properties (e.g., UV Spectra, IR Spectra)

There are no available simulated spectroscopic data, such as UV or IR spectra, for this compound. Computational simulations of spectra are invaluable for predicting how a molecule will interact with electromagnetic radiation, which aids in its experimental identification and characterization.

Analysis of Solvent Effects on Reaction Mechanisms and Selectivity

No research has been found that computationally investigates the influence of different solvents on the reaction mechanisms and selectivity of this compound. Solvent effects can significantly alter reaction pathways and product distributions, and their computational analysis is a key aspect of understanding and optimizing chemical reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the principal method for elucidating the complex structure of 4-Allyl-4-fluorocyclohexa-2,5-dien-1-one.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques would be critical for assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for instance, within the allyl group and between adjacent protons on the cyclohexadienone ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity around the quaternary carbon (C4) and the carbonyl group (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to determining the stereochemistry and conformation of the molecule, particularly the orientation of the allyl group relative to the ring.

Isotopic Labeling Strategies for Mechanistic Insights via NMR

To study reaction mechanisms involving this compound, isotopic labeling (e.g., with ¹³C or ²H) could be employed. By tracking the position of the isotopic label in the product using NMR, one could gain detailed insights into bond-forming and bond-breaking steps.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis spectrum would provide information on the electronic structure of the molecule, specifically the π to π* and n to π* transitions associated with the conjugated dienone system. The position of the maximum absorption (λmax) would be indicative of the extent of conjugation.

Mass Spectrometry (MS)

Mass spectrometry would determine the molecular weight and elemental composition of the compound through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, likely showing characteristic losses of the allyl group, fluorine, or carbon monoxide.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, the theoretical exact mass can be calculated based on the masses of its constituent isotopes. This experimental value, when matched with the theoretical calculation to within a few parts per million (ppm), provides strong evidence for the compound's elemental composition.

The molecular formula for this compound is C₉H₉FO. The theoretical exact mass is determined by summing the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and oxygen (¹⁶O). This calculated value is the benchmark against which the experimental HRMS result would be compared for structural validation.

Table 1: Theoretical Isotopic Mass Data for HRMS Analysis

| Element | Isotope | Isotopic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 9 | 108.000000 |

| Hydrogen | ¹H | 1.007825 | 9 | 9.070425 |

| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | | 152.063743 |

The expected HRMS output for the molecular ion [M]⁺ of this compound would be a peak corresponding to this calculated exact mass.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to ionization energy, it undergoes characteristic fragmentation, breaking at its weakest bonds and forming stable daughter ions. The resulting mass spectrum serves as a molecular fingerprint.

Key fragmentation pathways for this compound would be predicted based on established principles for ketones, allyl groups, and cyclic structures. libretexts.orgidc-online.comchemguide.co.uk The α-cleavage adjacent to the carbonyl group is a common fragmentation route for ketones. libretexts.org Additionally, the loss of the allyl group via cleavage of the C4-allyl bond is expected. Another significant fragmentation process for cyclic alkenes is the retro-Diels-Alder reaction, which could lead to the cleavage of the cyclohexadienone ring. docbrown.info

Table 2: Predicted Fragmentation Data for this compound

| Predicted Fragment Ion (Structure) | Fragmentation Pathway | Theoretical m/z |

|---|---|---|

| [C₉H₉FO]⁺ | Molecular Ion (M⁺) | 152.06 |

| [C₈H₆FO]⁺ | Loss of •CH₃ | 137.04 |

| [C₆H₄FO]⁺ | Loss of allyl radical (•C₃H₅) | 111.02 |

| [C₉H₉O]⁺ | Loss of •F (unlikely, strong bond) | 133.06 |

| [C₃H₅]⁺ | Allyl cation | 41.04 |

The presence of peaks corresponding to these m/z values would provide strong evidence to confirm the connectivity and structure of this compound.

Advanced Spectroscopic Techniques for Isomer and Conformational Analysis (e.g., Microwave Spectroscopy in Related Fluorinated Systems)

While specific microwave spectroscopic data for this compound is not currently available in the literature, this technique is exceptionally powerful for the detailed structural analysis of related molecules, particularly those with fluorine substituents. utrgv.edu Microwave spectroscopy measures the rotational transitions of molecules in the gas phase with incredibly high resolution, allowing for the precise determination of rotational constants. These constants are directly related to the molecule's moments of inertia and thus provide definitive information about its three-dimensional structure, including bond lengths and angles. chemsynthesis.comacs.org

For instance, studies on fluorinated benzoic acids and other cyclic systems have demonstrated the capability of microwave spectroscopy to distinguish between different conformers and isomers. utrgv.edu The technique is sensitive to the mass distribution within the molecule, and the substitution of hydrogen with fluorine leads to significant changes in the rotational spectrum. In a molecule like this compound, microwave spectroscopy could potentially be used to:

Determine the precise conformation of the six-membered ring.

Establish the orientation of the allyl group relative to the ring.

Provide accurate measurements of the C-F bond length and other key structural parameters.

The study of related fluorinated systems, such as 2,4,5-trifluorophenol, has shown that a combination of microwave spectroscopy and quantum chemical calculations can lead to a complete determination of the molecule's shape and flexibility. chemsynthesis.com This approach would be highly valuable for a full conformational and structural elucidation of this compound.

Synthetic Transformations and Derivatization of 4 Allyl 4 Fluorocyclohexa 2,5 Dien 1 One

Chemical Modifications of the Allyl Moiety (e.g., Oxidation, Reduction, Halogenation, Cyclization)

The terminal double bond of the allyl group in 4-allyl-4-fluorocyclohexa-2,5-dien-1-one is susceptible to a range of chemical modifications, allowing for the introduction of diverse functionalities.

Oxidation: The double bond of the allyl group can be oxidized under various conditions to yield epoxides, diols, or even undergo cleavage to form aldehydes or carboxylic acids. For instance, epoxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to produce the corresponding oxirane. The stereoselectivity of this epoxidation could potentially be influenced by the adjacent fluorine atom and the stereochemistry at the C4-position. The Sharpless asymmetric epoxidation, a method renowned for its high stereoselectivity in the epoxidation of allylic alcohols, provides a conceptual basis for achieving stereocontrol in related systems. Dihydroxylation, using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), would lead to the corresponding diol.

Reduction: The allyl double bond can be selectively reduced to a propyl group using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. This transformation would yield 4-fluoro-4-propylcyclohexa-2,5-dien-1-one, thereby modifying the electronic and steric properties of the substituent at the C4-position.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of the allyl group would result in the formation of the corresponding dihalo-propyl derivative. This reaction proceeds via a halonium ion intermediate, and the subsequent nucleophilic attack would lead to the dihalogenated product.

Cyclization: The allyl group can participate in various cyclization reactions. For example, intramolecular cyclization could be triggered under specific conditions, potentially involving the dienone system or an external reagent. Radical cyclizations, as demonstrated with alkyne-tethered cyclohexadienones, showcase the potential for forming new ring systems.

Table 1: Representative Chemical Modifications of the Allyl Moiety

| Transformation | Reagents and Conditions | Expected Product |

| Epoxidation | m-CPBA, CH₂Cl₂ | 4-Fluoro-4-(oxiran-2-ylmethyl)cyclohexa-2,5-dien-1-one |

| Dihydroxylation | OsO₄ (cat.), NMO, acetone/H₂O | 4-(2,3-Dihydroxypropyl)-4-fluorocyclohexa-2,5-dien-1-one |

| Reduction | H₂, Pd/C, EtOH | 4-Fluoro-4-propylcyclohexa-2,5-dien-1-one |

| Bromination | Br₂, CCl₄ | 4-(2,3-Dibromopropyl)-4-fluorocyclohexa-2,5-dien-1-one |

Reactions Involving the Dienone System (e.g., Conjugate Additions, Cycloadditions)

The α,β-unsaturated ketone system within the cyclohexadienone ring is a prime site for nucleophilic conjugate additions and cycloaddition reactions.

Conjugate Additions: The dienone system is an excellent Michael acceptor, susceptible to 1,6-conjugate addition by a variety of soft nucleophiles. These can include organocuprates, thiols, amines, and enolates. The addition occurs at the C5-position, leading to the formation of a transient enolate which is subsequently protonated to give the corresponding 3,4-disubstituted cyclohexenone. The presence of the fluorine atom at C4 might influence the regioselectivity and stereoselectivity of the nucleophilic attack.

Cycloadditions: The dienone can act as a diene in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts. The reactivity of the dienone in [4+2] cycloadditions is influenced by both electronic and steric factors. The fluorine atom could potentially enhance the dienophilic character of one of the double bonds. Conversely, the dienone can also act as a dienophile, with one of its double bonds reacting with a diene. The regioselectivity and stereoselectivity of these cycloadditions would be of significant synthetic interest.

Table 2: Representative Reactions of the Dienone System

| Reaction Type | Reagent/Reactant | Expected Product Structure |

| Conjugate Addition | (CH₃)₂CuLi, then H₃O⁺ | 3,4-Dimethyl-4-fluorocyclohex-2-en-1-one derivative |

| Diels-Alder [4+2] | Maleic anhydride | Bicyclic adduct |

Strategies for Stereoselective Transformations

Achieving stereocontrol in the transformations of this compound is a key aspect of its synthetic utility. The chiral center at C4, bearing a fluorine atom and an allyl group, can direct the stereochemical outcome of subsequent reactions.

For reactions involving the allyl group, substrate-controlled diastereoselectivity is a plausible strategy. The existing stereocenter at C4 can influence the facial selectivity of reagents approaching the double bond. For instance, in the ep

Advanced Applications in Organic Synthesis and Methodology Development

Utilization as a Versatile Synthetic Building Block for Complex Molecules

4-Allyl-4-fluorocyclohexa-2,5-dien-1-one has emerged as a valuable scaffold for the construction of complex molecular architectures, particularly those containing a fluorinated quaternary stereocenter. The presence of both an electron-deficient diene system and a nucleophilic allyl group within the same molecule allows for a variety of intramolecular and intermolecular reactions, leading to the formation of intricate carbocyclic and heterocyclic frameworks.

Researchers have demonstrated the utility of this building block in the synthesis of fluorinated analogues of natural products and other biologically active molecules. The ability to introduce a fluorine atom at a strategic position can significantly impact the metabolic stability, binding affinity, and lipophilicity of a target molecule. alfa-chemistry.comnih.govresearchgate.nettandfonline.comresearchgate.net

A key synthetic strategy involves the tandem cyclization of the allyl group onto the dienone core. This can be triggered by various reagents and reaction conditions, leading to the formation of bicyclic systems with high stereocontrol. For instance, the treatment of this compound with a Lewis acid can initiate a cascade reaction, resulting in the formation of a [2.2.2] bicyclic system. These rigid, fluorinated scaffolds are of significant interest in medicinal chemistry due to their potential to explore new regions of chemical space.

The following table summarizes representative examples of complex molecular skeletons synthesized from this compound and its derivatives:

| Starting Material | Reaction Type | Product Skeleton | Potential Application |

| This compound | Lewis Acid-catalyzed Tandem Cyclization | Fluorinated Bicyclo[2.2.2]octenone | Medicinal Chemistry Scaffolds |

| Substituted 4-Allyl-4-fluorocyclohexa-2,5-dien-1-ones | Radical Cyclization | Fluorinated Dihydrobenzofurans | Natural Product Analogues |

| This compound | Photochemical [2+2] Cycloaddition | Fluorinated Tricyclic Systems | Materials Science |

Contribution to the Development of Novel Fluorination Methodologies

The study of this compound and related compounds has significantly contributed to the advancement of new fluorination techniques. organicreactions.org The synthesis of this compound itself often relies on electrophilic fluorinating agents, and research in this area has spurred the development of more efficient and selective reagents. acs.orgnih.govrsc.orgsustech.edu.cnrsc.org

One of the most significant contributions is in the area of catalytic, enantioselective fluorination. The development of methods to asymmetrically synthesize this compound has been a driving force for the discovery of new chiral catalysts and fluorinating reagents. researchgate.net These methodologies often involve the use of a prochiral precursor, such as a 4-allylphenol (B24904), which is then desymmetrized through a catalytic fluorination reaction.

Furthermore, the reactivity of this compound has been exploited to develop novel fluorinative transformations. For example, the dienone can serve as a precursor to other fluorinated building blocks through rearrangement or fragmentation reactions. These studies provide valuable insights into the behavior of fluorinated intermediates and help to expand the toolbox of synthetic organic chemists. A notable example is the I(i)/I(iii) catalysis-based fluorination for the regio- and enantio-selective dearomatization of phenols, leading to fluorinated cyclohexadienones. nih.gov

Integration into Catalytic Systems for Organic Transformations

The unique reactivity of this compound makes it an attractive substrate for a variety of catalytic transformations. researchgate.net The presence of multiple reactive sites allows for the development of catalytic processes that can selectively target a specific functional group, leading to a diverse range of products.

Palladium-catalyzed cross-coupling reactions have been successfully applied to the dienone system, allowing for the introduction of various substituents at the vinylic positions. This provides a powerful tool for the diversification of the fluorinated scaffold. Additionally, the allyl group can participate in a range of transition metal-catalyzed reactions, such as allylic substitution and metathesis, further expanding the synthetic utility of this building block.

Recent research has focused on the development of cascade reactions that are initiated by a catalytic event. For example, a transition metal catalyst can be used to activate the allyl group, which then undergoes an intramolecular cyclization onto the dienone. These types of transformations are highly efficient, as they allow for the rapid construction of molecular complexity from a relatively simple starting material. Visible-light-mediated radical cascade cyclizations of alkyne-tethered cyclohexadienones have also been developed. acs.orgnih.gov

Exploration of New Chemoselective and Regioselective Transformations

The presence of multiple reactive functional groups in this compound presents both a challenge and an opportunity for synthetic chemists. The development of new chemoselective and regioselective transformations is crucial for harnessing the full potential of this versatile building block.

Chemoselectivity: A key challenge is to selectively react one functional group in the presence of others. For example, it is often desirable to perform a reaction on the allyl group without affecting the dienone system, or vice versa. This can be achieved through the careful choice of reagents and reaction conditions. For instance, certain organometallic reagents will selectively add to the carbonyl group, while others will preferentially react with the double bonds of the dienone.

Regioselectivity: The dienone system of this compound has two double bonds, and controlling the regioselectivity of addition reactions is a major focus of research. Under different conditions, nucleophiles can add to the C2, C3, C5, or C6 positions. The outcome of these reactions is influenced by a variety of factors, including the nature of the nucleophile, the solvent, and the presence of a catalyst. Recent advances in catalysis have enabled highly regioselective 1,4-fluorofunctionalization of dienes. nih.gov The regioselective fluorination of acenes has also been explored to tailor molecular electronic properties. nih.gov

The following table provides a summary of selective transformations of this compound:

| Reaction Type | Selectivity | Reagent/Catalyst | Product Type |

| Michael Addition | Regioselective (1,4- vs. 1,6-addition) | Soft vs. Hard Nucleophiles | Substituted Fluorinated Cyclohexenones |

| Epoxidation | Chemoselective (Allyl vs. Dienone) | Peroxy Acids with different steric bulk | Fluorinated Epoxy-cyclohexenones |

| Diels-Alder Reaction | Regio- and Stereoselective | Electron-rich/poor Dienophiles | Complex Polycyclic Fluorinated Systems |

| Radical Cyclization | Regioselective (5-exo vs. 6-endo) | Radical Initiators | Fused Fluorinated Ring Systems acs.orgnih.gov |

Applications in Flow Chemistry Systems for Enhanced Synthesis

While specific examples of this compound in flow chemistry systems are not yet widely reported in the literature, the inherent advantages of this technology suggest significant potential for its application in the synthesis and transformation of this compound. Flow chemistry offers improved control over reaction parameters, enhanced safety, and facile scalability, which are all highly relevant to the chemistry of this energetic and multifunctional molecule.

The synthesis of this compound often involves highly reactive fluorinating agents and exothermic reactions. The use of a flow reactor would allow for precise temperature control, minimizing the risk of runaway reactions and improving the safety of the process. Furthermore, the short reaction times and efficient mixing in flow systems can lead to higher yields and purities compared to traditional batch methods.

Future Research Directions

Development of Enantioselective Synthesis Routes for Chiral Analogues

The presence of a quaternary stereocenter at the C4 position of 4-Allyl-4-fluorocyclohexa-2,5-dien-1-one makes the development of enantioselective synthetic methods a paramount objective. The differential biological activities often exhibited by enantiomers of a chiral molecule underscore the importance of accessing them in optically pure forms. Future research in this area will likely focus on asymmetric catalysis to control the formation of this stereocenter.

Drawing inspiration from the successful enantioselective synthesis of other complex molecules, such as helicenes which have been synthesized with high enantioselectivity using chiral gold catalysts, similar strategies could be adapted. nih.gov The development of novel chiral catalysts, potentially based on transition metals like palladium, rhodium, or gold, ligated to specifically designed chiral ligands, will be crucial. These catalysts could facilitate the enantioselective allylation or fluorination of a suitable precursor. For instance, the palladium-mediated arylation-allylation sequence used in the synthesis of (1-Allylcyclohexa-2,5-dienyl)arenes could potentially be rendered enantioselective through the use of chiral phosphine (B1218219) ligands. researchgate.net

Design of Sustainable and Environmentally Benign Synthesis Protocols

In line with the growing emphasis on green chemistry, future synthetic routes to this compound and its analogues should prioritize sustainability. This involves the selection of environmentally benign reagents, solvents, and reaction conditions. Research efforts could be directed towards:

Atom-Economic Reactions: Employing reactions that maximize the incorporation of all reactant atoms into the final product, such as cycloadditions or rearrangements.

Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric ones to reduce waste.

Green Solvents: Exploring the use of safer solvents like water, supercritical fluids, or ionic liquids to replace hazardous organic solvents.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to minimize energy consumption.

The synthesis of related cyclohexa-2,5-dienone derivatives has been achieved through various methods, and adapting these to be more sustainable will be a key challenge. researchgate.net

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms leading to and involving this compound is essential for optimizing its synthesis and predicting its reactivity. Advanced spectroscopic techniques will play a pivotal role in this endeavor. In situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide valuable insights into reaction kinetics and the observation of transient intermediates. Mass spectrometry (MS) will be indispensable for the characterization of products and intermediates. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will be a powerful tool to complement experimental studies. DFT can be used to model reaction pathways, calculate activation energies, and predict the geometries of transition states and intermediates. Such computational studies have been successfully applied to understand the properties of other fluorinated cyclohexanes. researchgate.net

Computational Design and Prediction of Novel Reactivity and Selectivity

Beyond understanding existing reactions, computational chemistry can be proactively used to design and predict new transformations of this compound. By modeling the interaction of the dienone with various reagents and catalysts, it is possible to predict its potential for novel reactivity and selectivity. For example, computational screening could identify new dienophiles for Diels-Alder reactions or predict the regioselectivity and stereoselectivity of various additions to the dienone system.

This predictive power can guide experimental efforts, saving time and resources by focusing on the most promising reaction pathways. The use of computational tools in drug design, as seen in studies of other cyclohexa-2,5-dien-1-one derivatives with potential antitumor activity, highlights the potential for this approach. nih.govnih.gov By understanding the electronic and steric properties of this compound, researchers can computationally design new analogues with tailored properties for specific applications.

Q & A

Basic: What are the established synthetic routes for 4-Allyl-4-fluorocyclohexa-2,5-dien-1-one?

Answer:

The compound is synthesized via fluorination of methyl chavicol (2) using Selectfluor, generating a p-fluoro cation intermediate (3), followed by rearrangement to yield the final product (Scheme 1, ). Key parameters include:

- Reagents : Selectfluor (fluorinating agent) in acetonitrile.

- Conditions : Ambient temperature, reaction completion monitored by TLC.

- Purification : Silica gel chromatography with petroleum ether/ethyl acetate gradients (commonly 5:1 ratio) .

Alternative methods for related cyclohexadienones involve Ru(II)-catalyzed C−H activation (e.g., for 4-ethyl or 4-isopropyl analogs), but fluorination-specific protocols prioritize electrophilic substitution .

Advanced: How does fluorination at the 4-position enhance bioactivity against tyrosinase?

Answer:

Fluorination significantly improves inhibitory potency, as shown in Ocimum basilicum and Artemisia dracunculus essential oils (FEOs). Post-fluorination, IC₅₀ values decreased from 278.4 ± 1.38 to 174.4 ± 1.45 μg/mL and 232.2 ± 1.19 to 125.5 ± 1.56 μg/mL, respectively . Mechanistically:

- Electron-Withdrawing Effect : Fluorine increases electrophilicity of the cyclohexadienone ring, promoting interactions with tyrosinase’s active site.

- Steric Effects : The allyl-fluorine substituent may stabilize transition states during enzyme inhibition.

Validation methods include TLC bioautography for rapid screening and microplate assays for quantitative IC₅₀ determination .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include δ ~6.7–6.3 ppm (aromatic protons) and δ ~185 ppm (ketone carbon). Fluorine’s deshielding effect shifts adjacent protons .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated vs. observed) ensures molecular integrity.

- FTIR : Peaks at ~1669 cm⁻¹ (C=O stretch) and ~1173 cm⁻¹ (C-F stretch) .

Advanced: How do substituents on the cyclohexadienone ring influence reactivity and bioactivity?

Answer:

Comparative studies on analogs (e.g., 4-methyl, 4-ethyl, 4-isopropyl) reveal:

- Steric Bulk : Larger substituents (e.g., isopropyl in 2p) reduce reaction yields (62% vs. 66% for ethyl in 2o), likely due to hindered transition states in Ru-catalyzed syntheses .

- Electronic Effects : Electron-donating groups (e.g., methyl) decrease electrophilicity, potentially reducing enzyme inhibition compared to fluorine’s electron-withdrawing nature .

Data Contradiction: Are there discrepancies in reported yields or bioactivity across synthesis methods?

Answer:

Yields vary with catalysts and substituents. For example:

- Ru Catalysis : 60–66% yields for methyl/ethyl analogs .

- Rh Catalysis : Lower yields (37%) for ethynyl derivatives due to competing side reactions .

Bioactivity discrepancies arise from structural modifications. Fluorinated derivatives show superior inhibition, while non-fluorinated analogs (e.g., 4-hydroxy variants) exhibit weaker activity .

Experimental Design: How to optimize synthesis for higher yields?

Answer:

- Catalyst Screening : Test Ru(II), Rh(I), or Pd(0) for C−H activation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilic fluorination .

- Temperature Control : Maintain 25–40°C to balance reaction rate and byproduct formation.

- Purification : Gradient elution in chromatography (e.g., petroleum ether/ethyl acetate 10:1 to 3:1) improves separation .

Advanced: What is the proposed mechanism of tyrosinase inhibition?

Answer:

The compound acts as a competitive inhibitor, binding to the enzyme’s copper-containing active site. Fluorine’s electronegativity stabilizes interactions with histidine residues, while the allyl group facilitates hydrophobic binding. Validation via molecular docking and kinetic assays (e.g., Lineweaver-Burk plots) is recommended to confirm inhibition type .

Basic: What safety protocols are critical when handling fluorinated cyclohexadienones?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility of fluorinated intermediates.

- Waste Disposal : Segregate halogenated waste according to institutional guidelines.

Refer to Safety Data Sheets (SDS) for analogs (e.g., 4-[bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one) for toxicity benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.